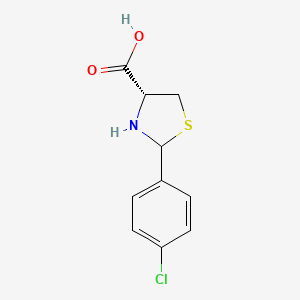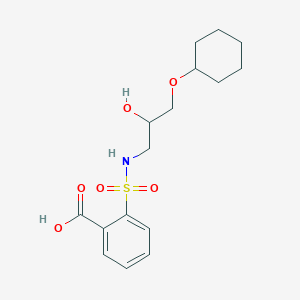
2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid, commonly referred to as CHPBS, is a compound that has been studied extensively in the scientific research community for its potential applications in laboratory experiments and for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization
- A novel compound similar to 2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid, namely 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid (3-CH2Cl), was introduced as an alternative to acetylsalicylic acid due to its potential anti-inflammatory and analgesic activities. This compound has shown promising COX-2 specificity, low toxicity, and beneficial effects such as analgesic, anti-inflammatory, and antiplatelet activities, making it a candidate for new drug development (Tjahjono et al., 2022).
Stability and Degradation
- Nitisinone, a compound related by its structural features to the target compound, was studied for its stability and degradation pathways using liquid chromatography coupled with mass spectrometry (LC-MS/MS). The study highlighted the stability of nitisinone under varying conditions and identified its major degradation products, contributing to a better understanding of its properties and potential risks and benefits in medical applications (Barchańska et al., 2019).
Biological Activity
- Research on natural carboxylic acids, including benzoic acid derivatives, has shown that structural differences significantly influence their antioxidant, antimicrobial, and cytotoxic activities. For instance, rosmarinic acid exhibited the highest antioxidant activity among the studied compounds. These findings suggest that modifying the structure of carboxylic acids can enhance their biological efficacy (Godlewska-Żyłkiewicz et al., 2020).
Applications in Food and Feed
- Benzoic acid, a compound closely related to the target chemical, has been extensively used in foods and feeds as a preservative due to its antibacterial and antifungal properties. Studies have shown that it can improve gut functions, including digestion, absorption, and barrier properties, by regulating enzyme activity, redox status, immunity, and microbiota (Mao et al., 2019).
Propriétés
IUPAC Name |
2-[(3-cyclohexyloxy-2-hydroxypropyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c18-12(11-23-13-6-2-1-3-7-13)10-17-24(21,22)15-9-5-4-8-14(15)16(19)20/h4-5,8-9,12-13,17-18H,1-3,6-7,10-11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXHXVMBCCVMMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(CNS(=O)(=O)C2=CC=CC=C2C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

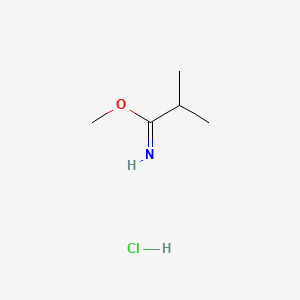
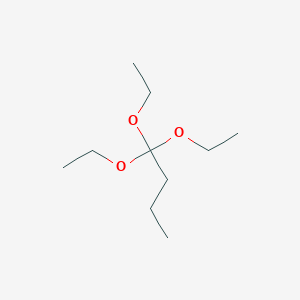
![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)
![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)
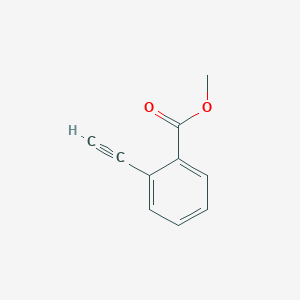
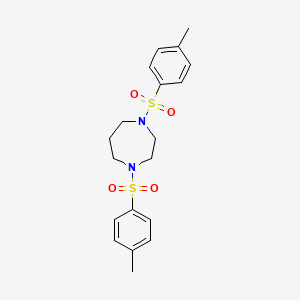
![tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate](/img/structure/B1297173.png)



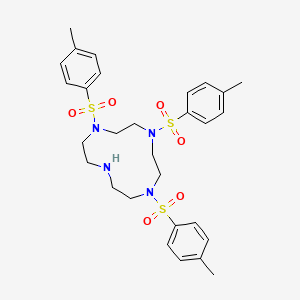

![6-[(E)-(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B1297198.png)
